molecular formula C19H18N2O2S B12611306 Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- CAS No. 651316-33-5

Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)-

Cat. No.: B12611306
CAS No.: 651316-33-5
M. Wt: 338.4 g/mol
InChI Key: SLXUKGXRRISPQC-UHFFFAOYSA-N
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Description

Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of two 4-methylphenyl groups and a methylsulfonyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- typically involves multi-step organic reactions One common method includes the condensation of appropriate substituted benzaldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- undergoes various types of chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups would yield carboxylic acids, while reduction of nitro groups would yield amines.

Scientific Research Applications

Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the methylsulfonyl group can enhance its binding affinity to certain targets, while the aromatic rings can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Pyrimidine, 4,5-bis(4-methylphenyl)-2-(methylsulfonyl)-
  • Pyrimidine, 4,5-bis(4-methylphenyl)-6-(ethylsulfonyl)-
  • Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)-

Uniqueness

Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the methylsulfonyl group, in particular, can enhance its solubility and binding properties compared to similar compounds with different substituents.

Properties

CAS No.

651316-33-5

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

4,5-bis(4-methylphenyl)-6-methylsulfonylpyrimidine

InChI

InChI=1S/C19H18N2O2S/c1-13-4-8-15(9-5-13)17-18(16-10-6-14(2)7-11-16)20-12-21-19(17)24(3,22)23/h4-12H,1-3H3

InChI Key

SLXUKGXRRISPQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=CN=C2S(=O)(=O)C)C3=CC=C(C=C3)C

Origin of Product

United States

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